molecular formula C18H17NO2S3 B2534710 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide CAS No. 2034584-58-0

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide

Cat. No. B2534710
CAS RN: 2034584-58-0
M. Wt: 375.52
InChI Key: POSRMVLPSIDKDX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide, also known as DEDTC, is a chemical compound that has been extensively studied in the field of scientific research. It is a thiol-based compound that has shown promising results in various applications, including as an antioxidant, antimicrobial, and anticancer agent.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and antimicrobial properties of new benzoylthiourea derivatives have been extensively studied. These compounds, including structures similar to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methylthio)benzamide, have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity varied depending on the substituents on the phenyl group attached to the thiourea nitrogen, indicating the potential for designing targeted antimicrobial agents (Limban et al., 2011).

  • Another study focused on the chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates, leading to compounds of biological interest. This research contributes to understanding the chemical transformations and potential biological applications of benzamide derivatives, providing insight into their synthesis and functionalization (Singh et al., 2017).

Structural Insights

  • The crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was elucidated using X-ray diffraction, revealing significant insights into the molecular arrangement and stabilization through hydrogen bonds and π-π interactions. This study underscores the importance of structural analysis in understanding the properties and potential applications of such compounds (Sharma et al., 2016).

Antipathogenic Activities

  • Research into thiourea derivatives has also highlighted their antipathogenic activities, especially against biofilm-forming bacterial strains. These findings suggest the potential of benzamide derivatives in developing new antimicrobial agents with specific mechanisms of action against resistant bacterial strains (Limban et al., 2011).

properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S3/c1-22-14-7-3-2-6-13(14)17(20)19-12-18(21,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSRMVLPSIDKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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